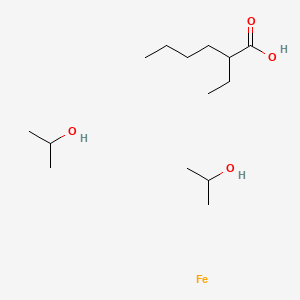

2-Ethylhexanoic acid;iron;propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethylhexanoic acid, iron, and propan-2-ol are three distinct chemical compounds that can be used in various industrial and scientific applications. 2-Ethylhexanoic acid is an organic compound with the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H. It is a carboxylic acid that is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents Iron is a chemical element with the symbol Fe and atomic number 26, known for its magnetic properties and its use in construction and manufacturing

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

2-Ethylhexanoic Acid

Industrial Production: 2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal.

Laboratory Synthesis: In the laboratory, 2-ethylhexanoic acid can be synthesized by the oxidation of 2-ethylhexanol in aqueous sodium hydroxide solution using potassium permanganate.

-

Iron

Industrial Production: Iron is typically extracted from iron ore in a blast furnace. The ore is reduced by carbon (in the form of coke) at high temperatures to produce molten iron, which is then refined to remove impurities.

-

Propan-2-ol

Industrial Production: Propan-2-ol is produced by the hydration of propene. This can be done either by direct hydration using water and a catalyst or by indirect hydration using sulfuric acid to form isopropyl sulfate, which is then hydrolyzed to produce propan-2-ol.

Analyse Des Réactions Chimiques

-

2-Ethylhexanoic Acid

Oxidation: 2-Ethylhexanoic acid can undergo oxidation reactions to form various products depending on the conditions and reagents used.

Reduction: It can be reduced to 2-ethylhexanol using reducing agents like lithium aluminum hydride.

Substitution: It can form esters and amides through reactions with alcohols and amines, respectively.

-

Iron

Oxidation: Iron readily oxidizes to form iron oxides, such as rust (Fe₂O₃).

Reduction: Iron can be reduced from its ores using carbon in a blast furnace.

Substitution: Iron can form various compounds through substitution reactions, such as iron sulfides and iron chlorides.

-

Propan-2-ol

Oxidation: Propan-2-ol can be oxidized to acetone using oxidizing agents like chromic acid.

Reduction: It can be reduced to propane using strong reducing agents.

Substitution: It can undergo substitution reactions to form esters and ethers.

Applications De Recherche Scientifique

-

2-Ethylhexanoic Acid

-

Iron

Biology: Essential for oxygen transport in the blood as part of hemoglobin.

Medicine: Used in various medical devices and supplements.

Industry: Widely used in construction, manufacturing, and as a catalyst in chemical reactions.

-

Propan-2-ol

Chemistry: Commonly used as a solvent in laboratories.

Biology: Used as a disinfectant and antiseptic.

Industry: Employed in the manufacture of cosmetics, pharmaceuticals, and cleaning products.

Mécanisme D'action

-

2-Ethylhexanoic Acid

-

Iron

Mechanism: Participates in redox reactions, transferring electrons to facilitate various biochemical and industrial processes.

-

Propan-2-ol

Mechanism: Disrupts cell membranes and denatures proteins, making it effective as a disinfectant.

Comparaison Avec Des Composés Similaires

-

2-Ethylhexanoic Acid

Similar Compounds: Valproic acid, 2-Ethylhexanol, Propylheptyl alcohol.

Uniqueness: Its ability to form highly soluble metal complexes makes it unique among similar carboxylic acids.

-

Iron

Similar Compounds: Cobalt, Nickel.

Uniqueness: Its abundance and magnetic properties make it distinct from other transition metals.

-

Propan-2-ol

Similar Compounds: Ethanol, Methanol.

Uniqueness: Its balance of hydrophilic and hydrophobic properties makes it an effective solvent and disinfectant.

Propriétés

IUPAC Name |

2-ethylhexanoic acid;iron;propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.2C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);2*3-4H,1-2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDBQBNMPOKFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O.CC(C)O.CC(C)O.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32FeO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.